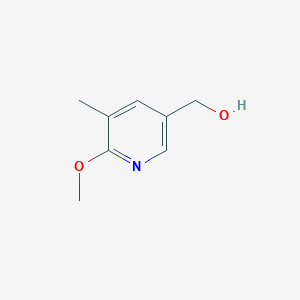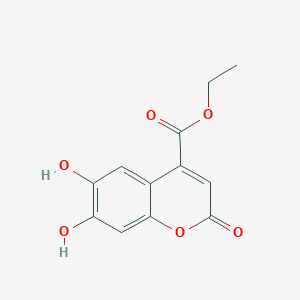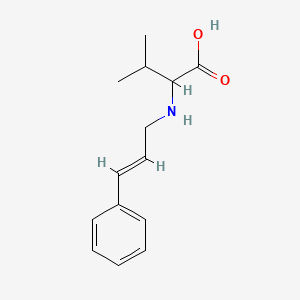![molecular formula C23H21N3O4 B2537287 (Z)-4-(((4,6-diméthylpyrimidin-2-yl)amino)méthylène)-2-méthyl-5-oxo-4,5-dihydronaphto[1,2-b]furan-3-carboxylate d'éthyle CAS No. 637755-63-6](/img/structure/B2537287.png)
(Z)-4-(((4,6-diméthylpyrimidin-2-yl)amino)méthylène)-2-méthyl-5-oxo-4,5-dihydronaphto[1,2-b]furan-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Le composé a été utilisé dans la synthèse de complexes métalliques divalents hétéroléptiques, qui ont montré des activités antimicrobiennes et antifongiques modérées à bonnes contre diverses bactéries et champignons .
Potentiels antioxydants
Ces complexes métalliques ont également montré de bons potentiels antioxydants avec des tests de chélation des ions ferreux et de piégeage des radicaux 1-diphényl-2-picryl-hydrazyle (DPPH) .
Études de docking moléculaire
Les études de docking moléculaire de ces complexes ont montré une bonne interaction avec les cibles médicamenteuses .
Études de théorie de la fonctionnelle de la densité (DFT)
Les propriétés structurales et électroniques de ces complexes ont été confirmées par des calculs de théorie de la fonctionnelle de la densité .
Synthèse de nouveaux dérivés tétrazolyle
Le composé a été utilisé dans la synthèse de nouveaux dérivés tétrazolyle de la pyrimidine contenant divers groupes de liaison .
Inhibition de la corrosion
Le composé a été étudié pour son utilisation potentielle comme inhibiteur de corrosion. La capacité de l'interface a diminué avec l'augmentation de la concentration, suggérant la formation d'une couche d'adsorption protectrice sur la surface d'acier au carbone .
Synthèse d'autres dérivés
Le composé a été utilisé dans la synthèse d'autres dérivés, tels que la N-(4,6-diméthylpyrimidin-2-yl)-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide et le 1-(4,6-diméthylpyrimidin-2-yl)-3-[(5-phényl-2H-tétrazol-2-yl)méthyl]-1H-pyrazol-5-ol .
Applications pharmaceutiques
Les dérivés de la pyrimidine, y compris ce composé, ont été rapportés comme présentant diverses activités pharmacologiques telles que des analgésiques, des anti-épileptiques, des antiviraux, des antihypertenseurs minoxidil, des antimycobactériens et de puissants inhibiteurs de la phosphodiestérase .
Propriétés
IUPAC Name |
ethyl 4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-5-29-22(28)18-14(4)30-21-16-9-7-6-8-15(16)20(27)17(19(18)21)11-24-23-25-12(2)10-13(3)26-23/h6-11,27H,5H2,1-4H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWERBPPJIFIT-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
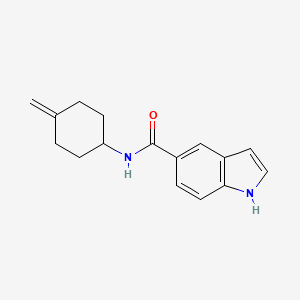
![6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)
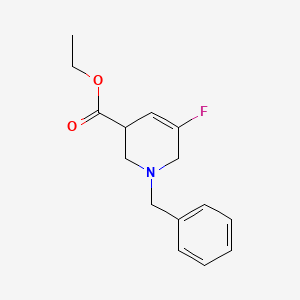
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)
![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)
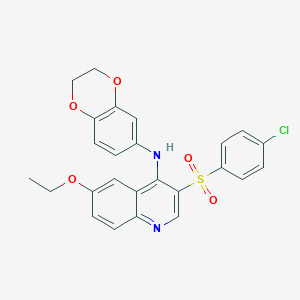
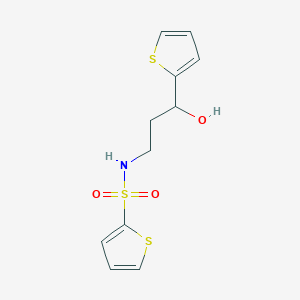

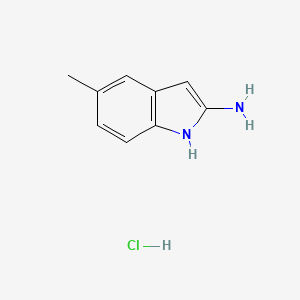
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)
